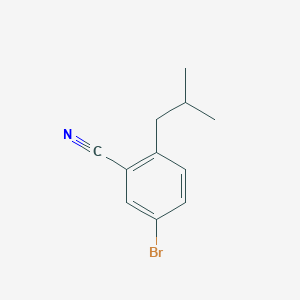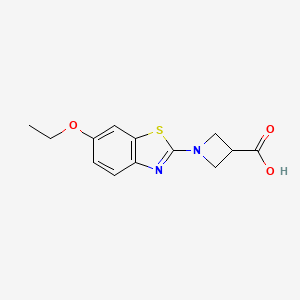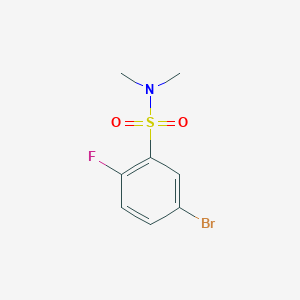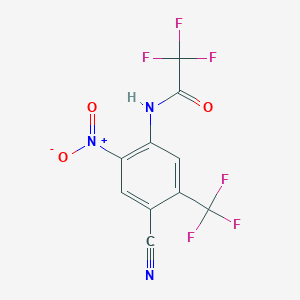
2-(4-Fluorophenyl)cyclopropanecarbaldehyde
Vue d'ensemble
Description
2-(4-Fluorophenyl)cyclopropanecarbaldehyde is a chemical compound with the molecular formula C10H9FO . It has a molecular weight of 164.18 g/mol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 2-(4-Fluorophenyl)cyclopropanecarbaldehyde is1S/C10H9FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,6,8,10H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
2-(4-Fluorophenyl)cyclopropanecarbaldehyde is a liquid at room temperature . The compound should be stored at a temperature of 4°C .Applications De Recherche Scientifique
Pharmaceutical Research
2-(4-Fluorophenyl)cyclopropanecarbaldehyde: is a valuable intermediate in pharmaceutical research. Its unique structure makes it a candidate for the synthesis of various pharmacophores. The presence of the cyclopropane ring can impart significant biological activity, and the fluorophenyl group is a common moiety in many drugs due to its ability to modulate pharmacokinetic properties .
Material Science
In material science, this compound can be used to synthesize novel organic frameworks. These frameworks can have potential applications in creating new materials with specific light absorption properties, which can be useful in the development of organic photovoltaic cells .
Chemical Synthesis
As a building block in organic synthesis, 2-(4-Fluorophenyl)cyclopropanecarbaldehyde can be utilized to construct complex molecules. Its reactivity allows for the formation of various chemical bonds, making it a versatile reagent for multi-step synthetic routes .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can serve as standards or reference materials for chromatographic analysis, helping to identify and quantify similar structures in complex mixtures .
Agrochemical Development
The structural motif of 2-(4-Fluorophenyl)cyclopropanecarbaldehyde can be incorporated into the design of new agrochemicals. Its stability and reactivity can lead to the development of herbicides and pesticides with improved efficacy .
Corrosion Inhibition
Research into corrosion inhibitors for industrial applications may benefit from the incorporation of 2-(4-Fluorophenyl)cyclopropanecarbaldehyde . Its molecular structure could contribute to the development of coatings that prevent material degradation .
Organic Electronics
The compound’s potential use in organic electronics is linked to its ability to participate in the creation of organic semiconductors. These semiconductors are crucial for the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Biological Studies
Finally, in biological studies, the compound can be used to probe the function of enzymes that interact with cyclopropane-containing substrates. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-fluorophenyl)cyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,6,8,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYCJDWIXBZFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)cyclopropanecarbaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1440537.png)




![3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline](/img/structure/B1440546.png)
![[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1440550.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1440551.png)


![tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B1440555.png)

